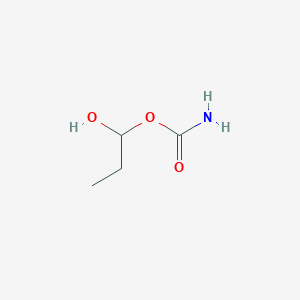

Propanediol, monocarbamate

Description

Structural Diversity and Isomerism in Propanediol (B1597323) Monocarbamates

The structural diversity of propanediol, monocarbamate originates from the isomerism of the parent alcohol, propanediol. Propanediol exists in two primary structural forms: 1,2-propanediol (also known as propylene (B89431) glycol) and 1,3-propanediol (B51772). wikipedia.org The position of the carbamate (B1207046) functional group on these backbones gives rise to distinct isomers.

Isomers from 1,2-Propanediol: 1,2-Propanediol has two non-equivalent hydroxyl groups: a primary (-CH₂OH) and a secondary (-CHOH). Carbamoylation can occur at either position, resulting in two distinct isomers. nih.gov

2-hydroxypropyl carbamate: The carbamate group is attached to the primary alcohol at the C1 position. Its IUPAC name is 2-hydroxypropyl carbamate. nih.gov

1-hydroxypropan-2-yl carbamate: The carbamate group is attached to the secondary alcohol at the C2 position. This is also referred to as (2-hydroxy-1-methyl-ethyl) carbamate. nih.gov Furthermore, 1,2-propanediol is a chiral molecule, with the central carbon atom (C2) being a stereocenter. Consequently, its monocarbamate derivatives are also chiral and can exist as (R)- and (S)-enantiomers.

Isomer from 1,3-Propanediol: 1,3-Propanediol has two equivalent primary hydroxyl groups at positions C1 and C3. wikipedia.org Therefore, only one monocarbamate derivative is possible.

3-hydroxypropyl carbamate: The carbamate group is attached to one of the terminal hydroxyl groups.

The table below summarizes the primary isomers of this compound.

| Isomer Name | Parent Diol | Position of Carbamate Group | Structural Formula |

| 2-hydroxypropyl carbamate | 1,2-Propanediol | C1 (Primary) | CH₃CH(OH)CH₂OC(O)NH₂ |

| 1-hydroxypropan-2-yl carbamate | 1,2-Propanediol | C2 (Secondary) | CH₃CH(OC(O)NH₂)CH₂OH |

| 3-hydroxypropyl carbamate | 1,3-Propanediol | C1 or C3 (Primary) | HOCH₂CH₂CH₂OC(O)NH₂ |

Fundamental Chemical Principles of the Carbamate Functional Group

The carbamate functional group, with the general structure -NH-C(=O)-O-, is central to the chemical identity of this compound. It is formally an ester of the unstable carbamic acid (NH₂COOH). chemeurope.comwikipedia.org Its unique characteristics arise from its nature as a hybrid between an amide and an ester. nih.govacs.org

Structural and Electronic Properties: The carbamate moiety contains a carbonyl group (C=O) bonded to both a nitrogen atom and an oxygen atom. nih.gov This arrangement allows for resonance stabilization, as the lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group. acs.org This resonance imparts a partial double-bond character to the C-N bond, which restricts rotation and influences the group's conformational rigidity. acs.org The resonance makes carbamates chemically stable. nih.gov The presence of both an N-H group (a hydrogen bond donor) and a carbonyl oxygen (a hydrogen bond acceptor) allows carbamates to participate in hydrogen bonding, influencing physical properties like boiling point and solubility. nih.govcymitquimica.com

Reactivity: Carbamates are generally stable compounds but exhibit reactivity characteristic of their amide and ester components. They are more reactive than amides. noaa.gov While stable under neutral conditions, they can undergo hydrolysis to the parent alcohol, amine, and carbon dioxide under strong acidic or basic conditions. vulcanchem.com Carbamates are considered incompatible with strong acids, bases, strong oxidizing agents, and strong reducing agents like hydrides. noaa.gov

The synthesis of carbamates can be achieved through several routes. A common laboratory and industrial method involves the reaction of an isocyanate with an alcohol. wikipedia.orgorganic-chemistry.org For this compound, synthesis can be achieved through the reaction of the corresponding propanediol with urea (B33335) or isocyanic acid. ontosight.ai

| Property | Description |

| Structure | A functional group with the core structure -NH-C(=O)-O-, combining features of both amides and esters. nih.govacs.org |

| Resonance | Stabilized by delocalization of the nitrogen lone pair into the carbonyl group, resulting in a planar and rigid C-N bond. nih.govacs.org |

| Hydrogen Bonding | Capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov |

| Stability | Generally more stable than carbamic acid but less stable than amides. Can be hydrolyzed under harsh conditions. nih.govvulcanchem.com |

| Reactivity | Incompatible with strong acids, bases, and reducing agents. Can be formed by reacting alcohols with isocyanates or urea. ontosight.aiwikipedia.orgnoaa.gov |

Structure

3D Structure

Properties

CAS No. |

36473-03-7 |

|---|---|

Molecular Formula |

C4H9NO3 |

Molecular Weight |

119.12 g/mol |

IUPAC Name |

1-hydroxypropyl carbamate |

InChI |

InChI=1S/C4H9NO3/c1-2-3(6)8-4(5)7/h3,6H,2H2,1H3,(H2,5,7) |

InChI Key |

YUEATNYGWBDCEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(O)OC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for Propanediol, Monocarbamate Derivatives

General Synthetic Approaches to Propanediol (B1597323) Carbamates

The introduction of a carbamate (B1207046) moiety onto a propanediol structure can be achieved through several general methodologies. These approaches often involve the selective functionalization of one of the hydroxyl groups of the diol or the construction of the carbamate from a precursor such as an aminoalcohol.

Carbamoylation of Substituted Propanediols

A primary method for the synthesis of propanediol monocarbamates is the direct carbamoylation of a substituted propanediol. This involves the reaction of the diol with a carbamoylating agent. Common carbamoylating agents include isocyanates, carbamoyl (B1232498) chlorides, and activated carbamic acid derivatives. The reaction's success often hinges on achieving monocarbamoylation over dicarbamoylation, which can be controlled by stoichiometry, reaction conditions, and the nature of the propanediol substrate.

For instance, the reaction of a 1,3-propanediol (B51772) with one equivalent of an isocyanate in the presence of a suitable catalyst can yield the corresponding monocarbamate. The choice of solvent and temperature is crucial to modulate the reactivity and selectivity of the process.

Another approach involves the use of phosgene (B1210022) or a phosgene equivalent to form a chloroformate intermediate from the propanediol, which is then reacted with ammonia (B1221849) or an amine to furnish the carbamate. This two-step, one-pot procedure allows for the formation of a wide range of N-substituted and unsubstituted propanediol monocarbamates.

Furthermore, transcarbamoylation, the exchange of a carbamate group from a donor molecule to the propanediol, represents another viable route. This method can be catalyzed by various metal salts and offers a milder alternative to the use of highly reactive reagents like phosgene.

Reactions of Aminoalcohols to Yield Propanediol Monocarbamates

Another pathway involves the protection of the amino group of an aminoalcohol, followed by carbamoylation of the hydroxyl group and subsequent deprotection of the amine. This multi-step sequence allows for precise control over the placement of the carbamate functionality. The choice of protecting groups is critical to ensure compatibility with the carbamoylation and deprotection steps.

Stereoselective and Regioselective Synthetic Strategies

Achieving stereoselectivity and regioselectivity is a key challenge in the synthesis of propanediol monocarbamates, particularly for chiral or unsymmetrically substituted derivatives.

Regioselectivity: In propanediols with primary and secondary hydroxyl groups, such as 1,2-propanediol, regioselective carbamoylation of the primary hydroxyl group is often favored due to its lower steric hindrance. This selectivity can be enhanced by using bulky carbamoylating agents or by employing enzymatic catalysis. Lipases, for example, have been shown to catalyze the regioselective acylation of diols, and similar principles can be applied to carbamoylation. The choice of solvent and reaction conditions can also influence the regiochemical outcome.

Stereoselectivity: For the synthesis of enantiomerically pure propanediol monocarbamates, several strategies can be employed. One approach is to start from a chiral propanediol, which can be obtained through asymmetric synthesis or from the chiral pool. The subsequent carbamoylation reaction must then proceed without racemization of the stereogenic centers.

Alternatively, enzymatic kinetic resolution of a racemic propanediol via selective carbamoylation of one enantiomer can provide access to the desired chiral monocarbamate and the unreacted enantiomeric diol. Lipases are particularly effective for such resolutions.

In cases where the carbamate group itself is chiral, diastereoselective reactions can be employed. The reaction of a racemic propanediol with a chiral carbamoylating agent can lead to the formation of diastereomeric monocarbamates, which may be separable by chromatography or crystallization.

Specific Synthetic Pathways for Representative Propanediol Monocarbamate Structures

The general synthetic principles outlined above have been applied to the preparation of specific propanediol monocarbamate derivatives, including those with pharmacological relevance.

One-Pot Procedures for Substituted Propanediol Monocarbamates

One-pot procedures are highly desirable in organic synthesis as they reduce the number of work-up and purification steps, leading to increased efficiency and reduced waste. A notable example is the one-pot synthesis of 2-phenyl-1,3-propanediol (B123019) monocarbamate, a metabolite of the antiepileptic drug felbamate.

This procedure involves the treatment of 2-phenyl-1,3-propanediol in tetrahydrofuran (B95107) (THF) with sodium hydride (NaH) to form the alkoxide. Subsequent reaction with a trialkylsilyl chloride, such as trimethylsilyl (B98337) chloride (TMS-Cl), protects one of the hydroxyl groups. The addition of 1,1'-carbonyldiimidazole (B1668759) (CDI) then activates the remaining hydroxyl group for carbamoylation. Finally, treatment with ammonia gas followed by an acidic workup affords the desired 2-phenyl-1,3-propanediol monocarbamate in high yield. The use of TMS-Cl is advantageous as it allows for purification via crystallization, avoiding the need for silica (B1680970) gel chromatography.

| Step | Reagent | Purpose |

| 1 | Sodium Hydride (NaH) | Deprotonation of the diol to form the alkoxide. |

| 2 | Trimethylsilyl chloride (TMS-Cl) | In situ protection of one hydroxyl group. |

| 3 | 1,1'-Carbonyldiimidazole (CDI) | Activation of the free hydroxyl group. |

| 4 | Ammonia (NH3) | Carbamoylation. |

| 5 | Acidic Workup (e.g., HCl) | Deprotection of the silyl (B83357) ether and product isolation. |

Preparation of Phenyl-Substituted Propanediol Monocarbamates

The synthesis of phenyl-substituted propanediol monocarbamates is of particular interest due to their relationship with felbamate. The monocarbamate of 2-phenyl-1,3-propanediol is a known metabolite of felbamate. nih.gov

The synthesis of the parent diol, 2-phenyl-1,3-propanediol, can be achieved through various routes. One method involves the reduction of diethyl phenylmalonate with a reducing agent like sodium borohydride (B1222165) in the presence of a buffer. wipo.int Another approach starts from benzaldehyde, which is converted to nitromethylbenzene. google.com Reaction with formaldehyde (B43269) yields 2-nitro-2-phenyl-1,3-propanediol, which is then hydrogenated to the desired 2-phenyl-1,3-propanediol. google.com

Once the diol is obtained, it can be converted to the monocarbamate as described in the one-pot procedure. Alternatively, the dicarbamate (felbamate) can be synthesized by treating the diol with phosgene followed by ammonolysis. google.com The monocarbamate can be formed as a byproduct or can be accessed through controlled hydrolysis of the dicarbamate.

| Starting Material | Key Transformation | Product | Reference |

| Diethyl phenylmalonate | Reduction with NaBH4 | 2-Phenyl-1,3-propanediol | wipo.int |

| Benzaldehyde | Multi-step synthesis via nitromethylbenzene | 2-Phenyl-1,3-propanediol | google.com |

| 2-Phenyl-1,3-propanediol | One-pot carbamoylation | 2-Phenyl-1,3-propanediol monocarbamate | |

| 2-Phenyl-1,3-propanediol | Phosgenation followed by ammonolysis | 2-Phenyl-1,3-propanediol dicarbamate (Felbamate) | google.com |

Synthesis of Halo-Substituted Propanediol Monocarbamates

The creation of halo-substituted propanediol monocarbamates typically involves a two-stage process: the synthesis of a halogenated propanediol (a halohydrin), followed by the introduction of the carbamate group. A prime example is the synthesis of 3-chloro-1,2-propanediol (B139630) monocarbamate.

The precursor, 3-chloro-1,2-propanediol (also known as α-chlorohydrin or 3-MCPD), can be synthesized through several established routes. One common industrial method is the hydrolysis of epichlorohydrin. This process can be performed using water under ultrasound irradiation, avoiding the need for solvents or harsh acidic/basic conditions, to achieve high yields. researchgate.net Another approach is the chlorination of glycerol (B35011) using hydrogen chloride gas, often with a carboxylic acid catalyst like acetic acid. researchgate.netgoogle.com Patents have described methods starting from chlorodeoxy-D-saccharides, which, through a sequence of glycol cleavage, reduction, and mild acid hydrolysis, yield the specific S-enantiomer of 3-chloro-1,2-propanediol. google.com

Once the 3-chloro-1,2-propanediol is obtained, the monocarbamate can be formed. This involves the selective reaction of one of the two hydroxyl groups. General methods for carbamate synthesis are applicable here. These include:

Reaction with an isocyanate: A common method where the alcohol (the halo-propanediol) attacks the electrophilic carbon of an isocyanate (R-N=C=O) to form the carbamate linkage.

Reaction with a carbamoyl chloride: The halo-propanediol can react with a carbamoyl chloride (R₂NCOCl) to yield the carbamate and hydrochloric acid. nih.gov

Transcarbamoylation: Using a donor like methyl carbamate or phenyl carbamate in the presence of a catalyst (e.g., tin-based) to transfer the carbamoyl group to the halo-propanediol. organic-chemistry.org

The reaction of 3-chloro-1,2-propanediol with compounds like sodium bicarbonate or disodium (B8443419) carbonate has been studied, indicating its susceptibility to reaction at the hydroxyl groups, which is fundamental for carbamate formation. agriculturejournals.czresearchgate.net The regioselectivity of the carbamation (i.e., which of the two hydroxyl groups reacts) can be influenced by the reaction conditions and the steric and electronic properties of the starting materials.

Routes to Aminocarbonyl Derivatives of Propanediols

The term "aminocarbonyl derivative" of a propanediol refers to a propanediol monocarbamate. The synthesis of these compounds from a diol like 1,2-propanediol or 1,3-propanediol hinges on achieving monofunctionalization , where only one of the two hydroxyl groups is converted into a carbamate.

Achieving such regioselectivity is a significant challenge in diol chemistry. Several catalytic strategies have been developed to selectively functionalize one hydroxyl group while leaving the other intact. Diarylborinic acid catalysis has proven to be an effective method for the regioselective monoacylation, sulfonylation, and alkylation of 1,2- and 1,3-diols. nih.govorganic-chemistry.org This principle can be extended to carbamation. The mechanism involves the formation of a tetracoordinate borinate complex between the diol and the catalyst, which then directs the reaction with an electrophile (like a carbamoylating agent) to a specific hydroxyl group, often the primary one due to reduced steric hindrance. nih.gov

General Routes for Carbamate Formation on a Diol Substrate:

Direct Carbamoylation with Urea (B33335): Heating a diol with urea in the presence of a catalyst, such as indium triflate, can produce primary carbamates in good yields. organic-chemistry.org

Three-Component Coupling: A powerful method involves the coupling of an amine, carbon dioxide (as a C1 source), and an alkyl halide. In the context of propanediols, the diol would act as the nucleophile in a subsequent step, or a precursor would be used. nih.gov

Reaction with Activated Carbonates: Mixed carbonates, such as p-nitrophenyl carbonates, can be used as effective alkoxycarbonylating agents for amines to form carbamates. aminer.org A similar strategy can be envisioned where the diol is the nucleophile.

The table below summarizes some approaches for synthesizing aminocarbonyl derivatives of propanediols.

| Method | Reagents/Catalyst | Key Feature |

| Catalytic Monofunctionalization | Diol, Carbamoylating Agent, Diarylborinic Acid Catalyst | Achieves high regioselectivity for one hydroxyl group over the other. nih.govorganic-chemistry.org |

| Transcarbamoylation | Diol, Phenyl Carbamate, Tin Catalyst | Mild method with broad functional group tolerance. organic-chemistry.org |

| Urea-based Synthesis | Diol, Urea, Indium Triflate Catalyst | Utilizes an eco-friendly carbonyl source. organic-chemistry.org |

| Carbonyl Diimidazole Route | Diol, 1,1'-Carbonyldiimidazole (CDI), Amine | A two-step, one-pot procedure where the diol is first activated with CDI, then reacts with an amine. organic-chemistry.org |

Catalytic Systems in Propanediol Carbamate Synthesis

Catalysis is central to the efficient and selective synthesis of propanediol carbamates and their precursors. Various systems, from simple bases to complex organometallic and biological catalysts, have been employed.

Base-Catalyzed Reactions

Basic catalysts are frequently used in carbamate synthesis, particularly in reactions involving carbon dioxide. Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and inorganic bases such as cesium carbonate (Cs₂CO₃) have been shown to be effective. nih.govrsc.org

In a typical halogen-free synthesis, a base can catalyze the reaction between an amine, an alcohol (such as propanediol), and CO₂. The base facilitates the formation of a carbamic acid from the amine and CO₂, and promotes the subsequent dehydrative condensation with the alcohol to form the carbamate. rsc.org Studies have shown that basic catalysts can successfully convert various amines into their corresponding carbamates with good yields under relatively mild conditions (e.g., 2.5 MPa CO₂ pressure) using an alcohol as the alkyl source. rsc.org

The reaction scope for base-catalyzed carbamate synthesis is broad, though yields can be influenced by the structure of the amine and the alcohol-to-amine ratio.

Table: Effect of Amine Structure on Base-Catalyzed Carbamate Synthesis Conditions: 50 mmol alcohol, 0.1 g Cs₂CO₃, 24 h, 200 °C, 2.5 MPa CO₂.

| Amine | Alcohol | Amine Conversion (%) | Carbamate Selectivity (%) | Carbamate Yield (%) |

| n-Octylamine | n-Propanol | 98 | 80 | 78 |

| n-Butylamine | Methanol (B129727) | 99 | 75 | 74 |

| 2-Heptylamine | n-Propanol | 46 | 99 | 45 |

| Data sourced from Ion et al., Green Chemistry, 2007. rsc.org |

This data indicates that linear primary amines are more reactive than sterically hindered secondary amines, although the latter show higher selectivity towards the carbamate product. rsc.org

Phosphonium (B103445) Salt Catalysis in Diol Transesterification towards Carbonates

While not a direct synthesis of carbamates, the synthesis of cyclic and linear carbonates from diols is a closely related and important transformation. Phosphonium salts, particularly those with methylcarbonate (B8334205) or bicarbonate anions like [P₈₈₈₁][MeOCO₂], have emerged as highly effective catalysts for the transesterification of dialkyl carbonates (e.g., dimethyl carbonate, DMC) with diols. nih.gov

These reactions, typically conducted at 90–120 °C, show remarkable selectivity that depends on the structure of the diol. nih.gov

1,2-Diols , such as 1,2-propanediol, predominantly yield the corresponding cyclic carbonate (propylene carbonate) with selectivities up to 95%. nih.gov

Longer chain diols , such as 1,3-propanediol and 1,4-butanediol, almost exclusively form linear dicarbonates of the structure MeOC(O)O-R-OC(O)OMe. nih.gov

The phosphonium salt catalysts are effective at low loadings (as low as 0.5 mol%), are stable, and can be recycled. nih.gov Their catalytic activity is attributed to a cooperative mechanism where the ionic liquid acts as both a nucleophilic and electrophilic catalyst via its ion pair. nih.gov

Biocatalytic Approaches for Propanediol Derivative Synthesis

Biocatalysis offers a green and highly selective alternative for producing propanediol derivatives. The approach can be divided into two parts: the synthesis of the propanediol backbone and the subsequent enzymatic functionalization to form the carbamate.

Synthesis of the Propanediol Backbone: Significant progress has been made in the microbial production of 1,3-propanediol (1,3-PDO). The biosynthesis pathway typically starts from glycerol, which is converted in two enzymatic steps:

Glycerol is dehydrated to 3-hydroxypropionaldehyde (3-HPA) by glycerol dehydratase (GDHt). nih.gov

3-HPA is then reduced to 1,3-propanediol by 1,3-propanediol oxidoreductase (PDOR). nih.gov

This pathway has been successfully engineered in microorganisms like Escherichia coli and Klebsiella pneumoniae, enabling large-scale production of 1,3-PDO from renewable feedstocks like glycerol, a byproduct of biodiesel production. nih.govqub.ac.uk

Enzymatic Carbamate Formation: Hydrolases, particularly lipases, have been shown to catalyze the formation of amide and carbamate bonds in non-aqueous media, a non-conventional application of these enzymes. nih.gov Lipase-catalyzed alkoxycarbonylation of amines provides a route to chiral carbamates. nih.gov

A notable development is the integration of biocatalysis into continuous flow systems. For instance, a process has been developed that couples a chemical Curtius rearrangement (to form an isocyanate intermediate) with a biocatalytic step. nih.gov In this system, immobilized Candida antarctica lipase (B570770) B (CALB) is used to selectively transform residual alcohol starting material into an easily separable ester, thus purifying the desired carbamate product in a streamlined, efficient manner. nih.gov This demonstrates the potential for combining chemical and enzymatic steps to create valuable building blocks like propanediol monocarbamate.

Furthermore, biocatalytic cascades using oxidoreductases and transaminases have been developed to introduce amine functionalities into carbohydrate polyols, showcasing the power of enzymes for selective functionalization of hydroxyl-rich molecules. aminer.orgnih.gov

Large-Scale Laboratory Production Considerations

Transitioning the synthesis of propanediol monocarbamate from the bench to a larger scale requires consideration of the production of the propanediol precursor and the subsequent carbamation step.

Propanediol Precursor Production: The large-scale production of 1,3-propanediol is a commercial reality, dominated by fermentation processes that convert renewable feedstocks like glucose or glycerol into 1,3-PDO. qub.ac.ukresearchgate.net Similarly, industrial methods for producing 3-chloro-1,2-propanediol are well-established, including processes starting from glycerol or epichlorohydrin, with patents describing scalable methods that yield high-purity products. researchgate.netgoogle.com For 1,2-propanediol, the traditional route is the hydration of petroleum-derived propylene (B89431) oxide, but greener routes involving the hydrogenolysis of glycerol are gaining traction. youtube.com

Carbamation Reaction Scale-Up: For the carbamation step, traditional batch processing can be inefficient. Modern approaches favor continuous flow chemistry, which offers significant advantages for scalability, safety, and process control. nih.gov A continuous flow process for carbamate synthesis from CO₂, amines, and alcohols has been demonstrated. This method allows for precise control of gas introduction (CO₂) and reaction time, leading to reduced byproduct formation and easier purification. nih.gov By telescoping reaction steps and integrating purification, such as with immobilized enzymes, flow chemistry provides a robust platform for the large-scale laboratory or industrial production of specific carbamates. nih.gov The use of recyclable heterogeneous catalysts is another key consideration for sustainable large-scale production.

Chemical Reactivity and Transformation Mechanisms of Propanediol, Monocarbamate

Hydrolytic Stability and Pathways of Chemical Decomposition

The hydrolytic stability of propanediol (B1597323) monocarbamate is significantly influenced by factors such as pH, temperature, and the presence of catalysts. The carbamate (B1207046) functional group is susceptible to hydrolysis, which is a primary pathway for its decomposition in aqueous environments.

The rate and mechanism of hydrolysis are pH-dependent. Under alkaline conditions, carbamates undergo base-mediated hydrolysis, which is often the dominant pathway. clemson.edu For N-unsubstituted or N-monosubstituted carbamates like propanediol monocarbamate, the mechanism can proceed through an elimination-addition (E1cB) pathway, involving the formation of an isocyanate intermediate. rsc.org This is followed by the release of the parent alcohol (propanediol) and carbamic acid, which is unstable and rapidly decomposes into an amine and carbon dioxide. nih.gov

Alternatively, a bimolecular acyl-oxygen cleavage (BAC2) mechanism, involving the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, can also occur. rsc.org Acid-catalyzed hydrolysis is generally less significant for carbamates compared to esters, as the electron-donating nitrogen atom makes the carbonyl carbon less electrophilic. clemson.edu

Enzymatic hydrolysis, mediated by esterases and amidases found in various organisms, is also a key decomposition pathway, particularly in biological systems. nih.govresearchgate.net The stability of carbamates to hydrolysis can be ranked based on their substitution pattern, with alkyl-OCO-NH₂ derivatives showing considerable stability compared to other substituted carbamates. nih.gov

| Condition | Primary Mechanism | Key Intermediates/Products | Relative Rate |

|---|---|---|---|

| Alkaline (High pH) | Base-catalyzed (E1cB or BAC2) | Isocyanate, Propanediol, Carbamic Acid | Fast |

| Neutral (pH ≈ 7) | Neutral Hydrolysis / Enzymatic | Propanediol, Carbamic Acid | Slow to Moderate |

| Acidic (Low pH) | Acid-catalyzed | Propanediol, Carbamic Acid | Slow |

Oxidative Degradation Processes

Propanediol monocarbamate can undergo oxidative degradation targeting both the propanediol backbone and the carbamate functional group. The specific products formed depend on the nature of the oxidizing agent and the reaction conditions.

The propanediol portion of the molecule is susceptible to oxidation similar to other alcohols and diols. In the atmosphere, for instance, related glycols are known to react with photochemically generated hydroxyl radicals. frontiersin.org This can lead to the formation of aldehydes, ketones, and carboxylic acids through the oxidation of the hydroxyl groups.

The carbamate group itself can be oxidized. Studies on the anodic oxidation of N,N-dialkylcarbamates have shown that electron transfer from the carbamate can lead to the formation of α-methoxylated compounds (when methanol (B129727) is the solvent), dealkylated carbamates, and enamine-type products. epa.gov For propanediol monocarbamate, oxidative processes could potentially lead to the generation of reactive oxygen species (ROS), which can further promote degradation. nih.gov In some instances, the metabolism of carbamates can impose oxidative stress within biological systems. nih.gov

Thermal Transformation Characteristics

Thermal decomposition is a significant transformation pathway for carbamates. When heated, propanediol monocarbamate is expected to break down into several smaller molecules. The exact products and decomposition temperature depend on the structure (i.e., whether it is derived from 1,2-propanediol or 1,3-propanediol) and the presence of any catalysts.

Generally, the thermal decomposition of N-monosubstituted alkyl carbamates can proceed through several pathways:

Reversion to isocyanate and alcohol: This is a common pathway where the carbamate dissociates into its constituent isocyanate and alcohol. cdnsciencepub.comR-O-C(O)NHR' → R-OH + R'-NCO

Formation of amine, olefin, and carbon dioxide: This pathway involves the elimination of the alcohol to form an olefin, along with the corresponding amine and CO₂. cdnsciencepub.comR-O-C(O)NHR' → R'NH₂ + Olefin + CO₂

Studies on the thermal decomposition of t-butyl N-arylcarbamates have shown a first-order reaction yielding carbon dioxide, isobutylene, and the corresponding amine. cdnsciencepub.com For propanediol monocarbamate, a primary or secondary carbamate, decomposition is likely to occur at elevated temperatures (typically above 150-200°C), potentially yielding propanediol, an amine, and CO₂, or an isocyanate. nih.gov The thermal behavior of the propanediol backbone itself is also a factor; 1,3-propanediol (B51772), for example, has a boiling point of approximately 214°C and decomposes at higher temperatures. ias.ac.innih.gov

Carbamate Linkage Formation and Cleavage Mechanisms

The formation and cleavage of the carbamate linkage are fundamental to the chemistry of propanediol monocarbamate.

Formation: Carbamate linkages are synthesized through several established methods in organic chemistry:

Reaction of an alcohol with an isocyanate: This is a highly efficient method where the hydroxyl group of propanediol attacks the electrophilic carbon of an isocyanate.

Reaction with chloroformates: Propanediol can react with a carbamoyl (B1232498) chloride, or more commonly, be converted to a chloroformate first, which then reacts with an amine. wikipedia.org

From amines and carbon dioxide: A three-component coupling involving an amine, CO₂, and an alkyl halide (or other electrophile) can form carbamates. acs.org

Cleavage: As discussed under hydrolytic stability (Section 3.1), the primary mechanism for cleavage is hydrolysis. The process is catalyzed by acid, base, or enzymes. clemson.eduacs.org

Base-catalyzed cleavage: This is typically the most rapid non-enzymatic pathway. For O-aryl carbamates, the rate of hydrolysis increases with the concentration of hydroxide ions, proceeding via E1cB or BAC2 mechanisms. rsc.orgnih.gov

Enzymatic cleavage: In biological systems, carboxyl ester hydrolases are key enzymes that catalyze the hydrolysis of the carbamate's ester bond. nih.gov

The stability of the carbamate linkage is a crucial aspect of its function in various applications, such as in prodrugs, where controlled cleavage is desired. nih.govacs.org

Intramolecular Reactivity and Cyclization Phenomena

The structure of propanediol monocarbamate, featuring both a hydroxyl and a carbamate group, allows for the possibility of intramolecular reactions, most notably cyclization. The proximity of the free hydroxyl group to the carbamate functionality can facilitate an intramolecular nucleophilic attack.

Depending on whether the parent is 1,2-propanediol or 1,3-propanediol, different cyclic products can be formed:

From 1,2-propanediol monocarbamate: Intramolecular cyclization would lead to the formation of a five-membered ring, specifically a substituted oxazolidinone .

From 1,3-propanediol monocarbamate: Cyclization would result in a six-membered ring, a substituted oxazinanone .

Such cyclization reactions are known to occur, particularly under conditions that favor nucleophilic attack, such as in the presence of a base. These reactions can be a predictable pathway for the transformation of the molecule. nih.gov For example, studies have demonstrated that dicarbonate (B1257347) derivatives of 1,3-diols react with primary amines to form a linear carbamate intermediate, which then undergoes intramolecular cyclization to yield a six-membered cyclic carbamate. iupac.org The tendency to cyclize represents a significant aspect of the compound's reactivity profile, potentially competing with intermolecular reactions or decomposition.

| Parent Diol | Potential Cyclic Product | Ring Size | Driving Force |

|---|---|---|---|

| 1,2-Propanediol | Oxazolidinone derivative | 5-membered | Intramolecular nucleophilic attack by hydroxyl group |

| 1,3-Propanediol | Oxazinanone derivative | 6-membered | Intramolecular nucleophilic attack by hydroxyl group |

Environmental Degradation Studies (e.g., Anaerobic Degradation of Related Diols)

The environmental fate of propanediol monocarbamate is dictated by the biodegradability of its components. The propanediol backbone, in particular, is known to be readily biodegradable under both aerobic and anaerobic conditions. frontiersin.org

Studies on related diols show that microorganisms play a key role in their degradation. For instance, 1,3-propanediol can be degraded anaerobically by sulfate-reducing bacteria like Desulfovibrio species and by fermenting bacteria. rsc.org Similarly, 1,2-propanediol is metabolized by various bacteria, including Propionibacterium freudenreichii, under anaerobic conditions, where it is converted to propionate (B1217596) and 1-propanol. researchgate.netnih.gov The degradation pathways often involve initial conversion to aldehydes, such as 3-hydroxypropionaldehyde (3-HPA) from glycerol (B35011) (a related compound) or propionaldehyde (B47417) from 1,2-propanediol. ias.ac.in

The carbamate moiety is also subject to microbial degradation. The first step in the environmental degradation of carbamate pesticides is typically hydrolysis of the ester or amide linkage, catalyzed by microbial hydrolases. nih.govwho.intnih.gov The resulting propanediol and carbamic acid (which decomposes to ammonia (B1221849) and CO₂) are then readily utilized by microorganisms within the soil and water. who.int

Given the high biodegradability of the propanediol component, propanediol monocarbamate is expected to have a low persistence in the environment. Its degradation would likely proceed via hydrolysis of the carbamate bond followed by the microbial breakdown of the resulting propanediol.

Advanced Analytical Characterization of Propanediol, Monocarbamate Systems

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the chemical structure of synthesized propanediol (B1597323) monocarbamates. Techniques such as NMR, MS, and IR spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure and connectivity of atoms in propanediol monocarbamate. ¹H NMR provides information on the chemical environment of protons, while ¹³C NMR details the carbon framework.

For 1,3-propanediol (B51772) monocarbamate (3-hydroxypropyl carbamate), the expected ¹H NMR signals can be inferred from closely related structures like ethyl N-(3-hydroxypropyl) carbamate (B1207046). amazonaws.com The spectrum would feature distinct signals for the three methylene (B1212753) groups (-CH₂-) and the protons of the hydroxyl (-OH) and carbamate (-NH₂) groups. The protons on the carbon adjacent to the carbamate ester oxygen (C3) would appear furthest downfield, followed by the protons on the carbon bearing the hydroxyl group (C1). The central methylene group (C2) would appear as a multiplet due to coupling with its neighbors.

A representative analysis for a related compound, tert-Butyl (R)-(2-hydroxypropyl)carbamate, provides insight into the signals expected for 1,2-propanediol monocarbamate . orgsyn.org The spectrum would show a doublet for the methyl group (-CH₃), and distinct multiplets for the methine (-CH) and methylene (-CH₂) protons of the propyl backbone.

Table 1: Representative ¹H NMR Spectral Data for Propanediol Carbamate Analogs

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

| Ethyl N-(3-hydroxypropyl) carbamate | -NH | 5.11 | bs | - | amazonaws.com |

| -O-CH₂ (ethyl) | 4.08 | q | 7.1 | amazonaws.com | |

| -CH₂-OH | 3.64 | t | 5.7 | amazonaws.com | |

| -CH₂-NH | 3.29 | q | 6.1 | amazonaws.com | |

| -OH | 2.79 | bs | - | amazonaws.com | |

| -CH₂-CH₂-CH₂- | 1.70 | p | 6.0 | amazonaws.com | |

| -CH₃ (ethyl) | 1.21 | t | 7.1 | amazonaws.com | |

| tert-Butyl (R)-(2-hydroxypropyl)carbamate | -NH | 4.95 | bs | - | orgsyn.org |

| -CH(OH)- | 3.89 | ddq | 9.5, 6.4, 3.2 | orgsyn.org | |

| -CH₂-NH | 3.15 - 3.34 | m | - | orgsyn.org | |

| -OH | 2.30 | bs | - | orgsyn.org | |

| -CH₃ (propyl) | 1.17 | d | 6.3 | orgsyn.org | |

| -C(CH₃)₃ | 1.44 | s | - | orgsyn.org |

Note: bs = broad singlet, s = singlet, d = doublet, t = triplet, q = quartet, p = pentet, m = multiplet. Data are for related compounds and serve as an illustrative guide.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of propanediol monocarbamate. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.

Studies involving the synthesis of urea (B33335) from propylene (B89431) carbonate have identified 2-hydroxypropyl carbamate as a key intermediate, which was characterized using HPLC/MS. davidpublisher.comresearchgate.net The analysis typically shows the formation of adduct ions, most commonly with sodium ([M+Na]⁺) or as a protonated molecule ([M+H]⁺). For 2-hydroxypropyl carbamate (C₄H₉NO₃, Mol. Wt.: 119.12), the [M+Na]⁺ ion would be observed at m/z 142.3. davidpublisher.comresearchgate.net Similarly, Electrospray Ionization (ESI-MS) analysis of the related ethyl N-(3-hydroxypropyl) carbamate has shown clear peaks for both [M+H]⁺ (m/z 148.1) and [M+Na]⁺ (m/z 170.1). amazonaws.com

Gas chromatography-mass spectrometry (GC-MS) is also a suitable technique for analyzing derivatized forms of these compounds, such as the tert-butyl protected analogs. nih.govnih.gov

Table 2: Predicted and Experimental Mass Spectrometry Data for Propanediol Monocarbamate and Analogs

| Compound | Ion | Technique | Calculated m/z | Observed m/z | Reference |

| 2-Hydroxypropyl carbamate | [M+Na]⁺ | HPLC/MS | 142.0480 | 142.3 | davidpublisher.comresearchgate.net |

| Ethyl N-(3-hydroxypropyl) carbamate | [M+H]⁺ | ESI-MS | 148.0974 | 148.1 | amazonaws.com |

| Ethyl N-(3-hydroxypropyl) carbamate | [M+Na]⁺ | ESI-MS | 170.0793 | 170.1 | amazonaws.com |

| Benzyl N-[2-(tert-Butoxycarbonylamino)ethyl]-2-(S)-amino-3-phenylpropionamide | [M+H]⁺ | FAB-MS | 308.1916 | 308 | acs.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of propanediol monocarbamate is characterized by distinctive absorption bands corresponding to the hydroxyl, amine, and carbonyl groups.

The presence of the carbamate functional group is confirmed by a strong carbonyl (C=O) stretching vibration, typically observed in the range of 1685-1715 cm⁻¹. orgsyn.orgrsc.org A study monitoring the formation of propylene carbonate from urea confirmed the C=O stretch of the 2-hydroxypropyl carbamate intermediate at 1715 cm⁻¹ using ATR-FTIR. rsc.org The N-H stretching vibrations of the primary carbamate (-NH₂) appear as one or two bands in the 3200-3400 cm⁻¹ region. The O-H stretching vibration from the hydroxyl group is also prominent, typically appearing as a broad band around 3300-3400 cm⁻¹, which may overlap with the N-H stretches. orgsyn.org For instance, the IR spectrum of tert-butyl (R)-(2-hydroxypropyl)carbamate shows a broad peak at 3362 cm⁻¹ and a strong carbonyl absorption at 1685 cm⁻¹. orgsyn.org

Table 3: Characteristic Infrared Absorption Frequencies for Propanediol Carbamates

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| O-H (alcohol) | Stretching, broad | ~3300 - 3400 | orgsyn.org |

| N-H (carbamate) | Stretching | ~3200 - 3400 | orgsyn.org |

| C-H (aliphatic) | Stretching | ~2970 | orgsyn.org |

| C=O (carbamate) | Stretching, strong | ~1685 - 1715 | orgsyn.orgrsc.org |

| N-H (amide II) | Bending | ~1527 | researchgate.net |

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for separating propanediol monocarbamate from starting materials, byproducts, and other impurities, as well as for assessing the purity of the final product.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing the purity of propanediol monocarbamate. Silica (B1680970) gel is a commonly used stationary phase for the analysis of carbamates. orgsyn.org

A suitable mobile phase, or eluent, is chosen to achieve good separation between the product and any impurities. For carbamate compounds, solvent systems such as ethyl acetate (B1210297)/hexanes or dichloromethane/ethyl acetate are often effective. orgsyn.orgrsc.org For example, in the synthesis of a tert-butyl protected 2-hydroxypropyl carbamate, a mobile phase of ethyl acetate/hexanes (1:1) was used, yielding an Rf value of 0.31 for the product. orgsyn.org

Visualization of the spots on the TLC plate can be achieved under UV light if the molecule contains a chromophore, or by staining with various reagents. Common stains for carbamates include ninhydrin (B49086) or potassium permanganate (B83412) solutions. orgsyn.org

Column Chromatography (e.g., Silica Gel Chromatography)

For the purification of propanediol monocarbamate on a preparative scale, column chromatography is the method of choice. Silica gel (e.g., silica gel 60) is the most common stationary phase used for this purpose.

In a documented procedure for the purification of 2-phenyl-1,3-propanediol (B123019) monocarbamate, a metabolite of felbamate, silica gel column chromatography was successfully employed to isolate the target compound. researchgate.net Similarly, the purification of tert-butyl (R)-(2-hydroxypropyl)carbamate was achieved using flash column chromatography with a gradient of 10% to 20% ethyl acetate in hexanes. orgsyn.org The selection of the eluent system is critical and is typically guided by prior TLC analysis to ensure optimal separation and recovery of the pure propanediol monocarbamate.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like Propanediol, monocarbamate can be challenging due to their low volatility and potential for thermal degradation in the GC inlet. To overcome these limitations, derivatization is often employed to increase the volatility and thermal stability of the analyte.

Derivatization:

The hydroxyl group in this compound makes it a prime candidate for derivatization. Common derivatization strategies for similar polar compounds include silylation and acylation. Silylation reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the hydroxyl group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether. This enhances the chromatographic peak shape and reduces the likelihood of thermal decomposition.

Fragmentation Patterns:

Upon ionization in the mass spectrometer, the derivatized this compound will fragment in a predictable manner, yielding a characteristic mass spectrum. While specific mass spectra for this compound are not extensively reported in publicly available literature, general fragmentation patterns for similar small alkyl carbamates can be inferred. The fragmentation of N-methyl carbamates, for instance, often exhibits a characteristic neutral loss of 57 Da, corresponding to the loss of methyl isocyanate (CH₃NCO). For this compound, key fragmentation pathways would likely involve cleavage of the carbamate group, loss of water from the propanediol backbone, and fragmentation of the propanediol chain itself. The interpretation of these fragmentation patterns is essential for the structural confirmation of the analyte.

Retention Time:

The retention time of the derivatized this compound in a GC system is dependent on several factors, including the type of derivatization, the column stationary phase, the temperature program, and the carrier gas flow rate. A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, is typically suitable for the separation of such derivatives. The retention time, in conjunction with the mass spectrum, provides a high degree of confidence in the identification of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific technique that is well-suited for the analysis of polar and non-volatile compounds like this compound, often without the need for derivatization.

Chromatographic Conditions:

Reversed-phase liquid chromatography is the most common approach for separating small polar molecules. A C18 column is a versatile choice, offering good retention and separation for a wide range of compounds. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with the addition of a small amount of an acid (e.g., formic acid) or a buffer to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to effectively elute compounds with varying polarities.

Ionization and Detection:

Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like this compound. It can be operated in either positive or negative ion mode. In positive ion mode, the molecule can be detected as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the mobile phase (e.g., [M+Na]⁺). In negative ion mode, it can be detected as a deprotonated molecule [M-H]⁻.

Quantitative Analysis and Reference Standard Development

Accurate quantification of this compound is essential for various applications. This requires the development of robust quantitative methods and the availability of a well-characterized reference standard.

Method Validation:

A quantitative analytical method, whether GC-MS or LC-MS, must be thoroughly validated to ensure its reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a defined range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among a series of measurements.

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

Recovery: The efficiency of the extraction procedure.

Reference Standard:

A primary reference standard of this compound with a certified purity is crucial for accurate quantification. The purity of the reference standard is typically determined by a combination of techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis. An analytical standard for 1,2-Propanediol is commercially available and can be used as a starting material for the synthesis of a this compound reference standard. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) in the this compound molecule. This information is critical for confirming the empirical formula of the compound and for assessing the purity of synthesized batches.

The theoretical elemental composition of this compound (C₄H₉NO₃) is:

Carbon (C): 40.33%

Hydrogen (H): 7.62%

Nitrogen (N): 11.76%

Oxygen (O): 40.29%

The experimental values obtained from elemental analysis should be in close agreement with these theoretical values to confirm the identity and purity of the compound. For instance, a study on the synthesis of 2-phenyl-1,3-propanediol monocarbamate reported elemental analysis results that were in good agreement with the calculated values, thus verifying its composition. biorxiv.org

Theoretical and Computational Investigations of Propanediol, Monocarbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

The reactivity of propanediol (B1597323), monocarbamate is dictated by the presence of the hydroxyl group, the carbamate (B1207046) nitrogen, and the carbonyl carbon. Frontier molecular orbital analysis, a common quantum chemical tool, can help identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are key to predicting how the molecule will interact with other chemical species. For instance, the carbamate group can act as a nucleophile through its nitrogen atom or be subject to nucleophilic attack at the carbonyl carbon. mdpi.comnih.gov The hydroxyl group can also participate in nucleophilic or electrophilic interactions.

Computational studies can also quantify various descriptors of chemical reactivity, such as:

Ionization Potential (IP): The energy required to remove an electron.

Electron Affinity (EA): The energy released when an electron is added. mdpi.com

Chemical Potential (μ): A measure of the escaping tendency of electrons from an equilibrium system.

Molecular Hardness (η) and Softness (S): Resistance to change in electron distribution and its reciprocal, respectively.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.

These descriptors, calculated using quantum chemical methods, provide a quantitative basis for comparing the reactivity of propanediol, monocarbamate with other molecules.

Mechanistic Studies of Carbamate Formation and Transformation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the formation and transformation of carbamates.

Formation: this compound can be synthesized through various routes, and computational studies can model the reaction pathways to determine the most energetically favorable mechanism. A common method involves the reaction of a propanediol with a source of the carbamoyl (B1232498) group, such as isocyanic acid or urea (B33335). wikipedia.orgorganic-chemistry.org Theoretical calculations can map the potential energy surface for these reactions, identifying transition states and intermediates. For instance, in the reaction with an isocyanate, the mechanism involves the nucleophilic attack of the propanediol's hydroxyl group on the isocyanate carbon. wikipedia.org When urea is used, the reaction can be more complex, potentially involving the thermal decomposition of urea to isocyanic acid and ammonia (B1221849). researchgate.net

Transformation (Hydrolysis): The hydrolysis of the carbamate ester bond is a key transformation pathway. Computational studies, often using combined quantum mechanics/molecular mechanics (QM/MM) methods, can model the hydrolysis mechanism in detail, especially in enzymatic contexts. mdpi.comresearchgate.net The hydrolysis can be acid- or base-catalyzed. Theoretical investigations of methyl carbamate hydrolysis have shown a two-step mechanism involving a rate-determining nucleophilic attack of water on the carbonyl carbon of the protonated carbamate. zendy.io A similar mechanism can be inferred for the acid-catalyzed hydrolysis of this compound.

The presence of the hydroxyl group in this compound can also influence its transformations. Intramolecular reactions, such as cyclization to form a cyclic carbamate, are possible and can be investigated computationally to determine their feasibility and kinetic barriers.

Conformational Analysis and Molecular Modeling

The flexibility of the propanediol backbone and the rotational freedom around the carbamate bonds mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule.

The carbamate group itself can exist as syn and anti rotamers due to the restricted rotation around the C-N bond. nih.gov The anti conformation is often energetically favored for steric and electrostatic reasons, though the energy difference can be small, leading to a mixture of isomers in some cases. nih.gov For hydroxyalkyl carbamates, intramolecular hydrogen bonding between the hydroxyl group and the carbamate moiety can significantly influence the conformational preferences. acs.org

Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are employed to explore the conformational landscape. These methods can simulate the movement of the molecule over time, providing insights into its dynamic behavior and the relative populations of different conformers. For a molecule like this compound, key dihedral angles to consider include those along the C-C-C backbone and the C-O-C-N linkage of the carbamate ester.

The solvent environment also plays a crucial role in determining conformational preferences, a factor that can be incorporated into molecular modeling studies through implicit or explicit solvent models. nih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the properties of molecules like this compound. mdpi.com DFT calculations offer a good balance between accuracy and computational cost, making them suitable for a wide range of applications.

Electronic Properties: DFT is used to calculate the electronic structure, including molecular orbital energies (HOMO and LUMO), electron density distribution, and electrostatic potential. mdpi.com These calculations provide a detailed picture of the charge distribution and reactive sites within the molecule. For example, DFT can be used to calculate Hirshfeld charges on the atoms, which can indicate their relative electrophilicity or nucleophilicity. mdpi.com

Vibrational Spectra: DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule's infrared (IR) and Raman spectra. researchgate.netnih.gov By comparing the calculated spectrum with experimental data, the structure of the molecule can be confirmed, and specific vibrational modes can be assigned to particular functional groups and motions within the molecule. For this compound, this would involve identifying the characteristic stretching and bending frequencies of the O-H, N-H, C=O, and C-O groups.

Reactivity Descriptors: As mentioned in section 5.1, DFT is the primary method used to calculate a wide array of reactivity descriptors that quantify the molecule's chemical behavior. mdpi.com

Reaction Mechanisms: DFT is extensively used to study reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. researchgate.net This allows for the determination of activation barriers and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics. For this compound, DFT could be applied to study its formation from propanediol and urea, or its degradation via hydrolysis. researchgate.net

Below is a table summarizing the types of theoretical and computational investigations and their specific applications to this compound.

| Investigation Type | Specific Applications to this compound | Relevant Findings from General Carbamate Studies |

| 5.1. Quantum Chemical Calculations | Calculation of HOMO/LUMO energies, electron density, and reactivity descriptors (IP, EA, hardness, etc.). | The carbamate group's electronic structure is a resonance hybrid. Reactivity is centered on the N, O, and carbonyl C atoms. nih.govnih.govmdpi.com |

| 5.2. Mechanistic Studies | Elucidation of formation pathways (e.g., from propanediol and urea) and transformation pathways (e.g., hydrolysis). | Carbamate formation can proceed via isocyanate intermediates. Hydrolysis is often the rate-limiting step in degradation. wikipedia.orgmdpi.comzendy.io |

| 5.3. Conformational Analysis | Identification of stable conformers, including syn/anti isomers of the carbamate group and orientations of the propyl chain. | Carbamates exhibit syn and anti conformations. Intramolecular hydrogen bonding can significantly influence stability. nih.govacs.org |

| 5.4. Density Functional Theory (DFT) | Prediction of vibrational spectra (IR/Raman), calculation of electronic properties, and modeling of reaction mechanisms. | DFT is a versatile tool for studying carbamate properties, from electronic structure to reaction energetics. mdpi.comresearchgate.netresearchgate.net |

Non Pharmaceutical Applications of Propanediol, Monocarbamate and Its Derivatives

Polymer and Material Science Applications

The dual functionality of propanediol (B1597323) monocarbamates makes them particularly useful in the field of polymer and material science. They can act as monomers, chain extenders, and cross-linking agents, contributing to the synthesis of a wide array of polymeric materials with tailored properties.

Precursors for Polyurethanes and Polyesters

Propanediol monocarbamates serve as important precursors in the production of polyurethanes and polyesters. ontosight.ai In polyurethane synthesis, the hydroxyl group of the monocarbamate can react with isocyanates, while the carbamate (B1207046) group can also participate in the polymerization process, leading to the formation of urethane (B1682113) linkages. ontosight.ai This allows for the creation of polyurethanes with specific characteristics, such as enhanced thermal stability and mechanical strength. ontosight.ai

Similarly, in the manufacturing of polyesters, propanediol monocarbamates can be utilized as one of the monomeric units. ontosight.ai The hydroxyl group can undergo esterification with a dicarboxylic acid, incorporating the carbamate functionality into the polyester (B1180765) backbone. researchgate.netyoutube.com This incorporation can influence the final properties of the polyester, such as its biodegradability and mechanical performance. researchgate.net The use of bio-based propanediol in these applications is also gaining traction, offering a more sustainable alternative to petroleum-derived diols. researchgate.net

| Polymer Type | Role of Propanediol Monocarbamate | Resulting Properties |

| Polyurethanes | Precursor, reacting with isocyanates | Enhanced thermal stability and mechanical strength ontosight.ai |

| Polyesters | Monomer, reacting with dicarboxylic acids | Modified biodegradability and mechanical performance researchgate.net |

Modifiers for Coatings, Adhesives, and Plastics

Propanediol monocarbamates and their derivatives are employed as modifiers to enhance the properties of coatings, adhesives, and plastics. ontosight.ai When incorporated into coating formulations, they can improve durability and resistance to environmental factors. ontosight.ai In adhesives, their inclusion can lead to higher bond strength and enhanced durability, which is critical in demanding applications. ontosight.ai

For plastics and composite materials, propanediol monocarbamates can be added to improve thermal and mechanical performance. ontosight.ai For instance, reaction products of 1,2-propanediol monocarbamate with methylated formaldehyde-melamine polymers have been shown to enhance the thermal stability, mechanical strength, and water resistance of the resulting materials. ontosight.ai

Incorporation into Condensation Polymers

Propanediol monocarbamates can be integrated into various condensation polymers. Condensation polymerization involves the reaction between monomers with the elimination of a small molecule, such as water. youtube.comyoutube.com The hydroxyl and carbamate groups of propanediol monocarbamate allow it to participate in these reactions, forming polyesters and polyamides, among other polymers. youtube.com The specific structure of the propanediol monocarbamate used can influence the properties of the resulting polymer.

The process of forming condensation polymers like polyesters typically involves reacting a diol with a dicarboxylic acid. youtube.com By using a propanediol monocarbamate as the diol component, the carbamate group is introduced into the polymer chain, which can alter the polymer's characteristics.

Development of NLO-Active Materials

While direct research on propanediol monocarbamate for nonlinear optical (NLO) active materials is not extensively documented in the provided search results, the fundamental principles of NLO materials often involve molecules with specific electronic properties. The development of NLO-active materials is an area of interest in material science.

Agrochemical Applications: Role as Building Blocks for Pesticides and Herbicides

The carbamate functional group is a key feature in many biologically active compounds, including a variety of pesticides and herbicides. ontosight.ai Propanediol monocarbamates serve as valuable building blocks in the synthesis of these agrochemicals. ontosight.ai The carbamate moiety can act as the active component that imparts pesticidal or herbicidal properties to the final product. ontosight.ai The specific structure of the propanediol backbone can be modified to fine-tune the efficacy and selectivity of the resulting agrochemical.

Propanediol Monocarbamates as General Chemical Reagents and Intermediates

Beyond their specific applications in polymer and agrochemical synthesis, propanediol monocarbamates are versatile chemical reagents and intermediates in broader synthetic chemistry. ontosight.ai Their bifunctional nature, possessing both a hydroxyl and a carbamate group, allows them to participate in a variety of chemical transformations. ontosight.ai This makes them useful starting materials for the synthesis of more complex molecules. The increased solubility in both water and organic solvents, a characteristic feature of these compounds, further enhances their utility as intermediates in diverse reaction conditions. ontosight.ai

Industrial Manufacturing and Commercial Activity Status

The industrial manufacturing of propanediol monocarbamate is not as widespread as its precursor, 1,3-propanediol (B51772). However, its synthesis and the production of its derivatives are driven by specific end-use applications in sectors such as coatings, adhesives, and pharmaceuticals.

Manufacturing Processes:

The synthesis of propanediol monocarbamate derivatives often involves multi-step chemical reactions. For instance, a one-pot laboratory procedure for preparing 2-phenyl-1,3-propanediol (B123019) monocarbamate, a metabolite of the anticonvulsant drug Felbamate, has been developed. This process involves the reaction of 2-phenyl-1,3-propanediol with sodium hydride and 1,1'-carbonyldiimidazole (B1668759), followed by treatment with ammonia (B1221849). acs.org While this represents a laboratory-scale synthesis, it indicates a potential pathway for larger-scale production.

Another significant derivative is the reaction product of 1,2-propanediol monocarbamate with methylated formaldehyde-melamine polymer. The manufacturing of this derivative involves the reaction of the carbamate group of the propanediol monocarbamate with the melamine (B1676169) polymer, leading to the formation of urethane or urea (B33335) linkages. ontosight.ai This process enhances the thermal stability and mechanical strength of the resulting polymer, making it suitable for industrial applications.

Furthermore, a patented process highlights the production of 1,3-propanediol monoacetate, an important intermediate for 1,3-propanediol mononitrate. This enzymatic process involves the selective mono-hydrolysis of 1,3-propanediol diacetate. google.com This method is positioned as an efficient and eco-friendly alternative for industrial-scale production. google.com

Commercial Activity and Key Players:

The commercial activity surrounding propanediol monocarbamate is closely tied to the broader market for 1,3-propanediol, which serves as a key raw material. The global 1,3-propanediol market was valued at approximately USD 424.8 million in 2023 and is projected to see significant growth. grandviewresearch.com This growth is largely driven by the demand for polytrimethylene terephthalate (B1205515) (PTT) and other polymers. grandviewresearch.com

Suppliers for propanediol and its derivatives are found globally, with a significant presence in China. Parchem lists "Propanediol, monocarbamate" with the CAS number 81132-44-7. parchem.com

Industrial Applications of Derivatives:

The primary industrial applications of propanediol monocarbamate derivatives are in the formulation of high-performance materials.

Coatings, Adhesives, and Plastics: The reaction products of 1,2-propanediol monocarbamate with methylated formaldehyde-melamine polymers are utilized to create coatings with enhanced durability and resistance. ontosight.ai Their improved mechanical properties also make them suitable for use in high-strength adhesive formulations and as additives to improve the thermal and mechanical performance of plastics and composites. ontosight.ai The secondary carbamate groups in urethanes, which can be formed from propanediol monocarbamate, are known to react with melamine-formaldehyde resins, which is a key reaction in thermoset curing for industrial coatings. paint.org

Pharmaceuticals: As demonstrated by the synthesis of a Felbamate metabolite, 2-phenyl-1,3-propanediol monocarbamate serves as a crucial intermediate in the pharmaceutical industry. acs.org

Agriculture: 1,3-propanediol mononitrate, derived from 1,3-propanediol monoacetate, has been identified as a compound that can reduce methane (B114726) formation in ruminants, pointing to a specialized application in the agricultural sector. google.com

Data Tables

Table 1: Key Propanediol Monocarbamate Derivatives and Their Industrial Applications

| Derivative Name | Key Manufacturing Insight | Primary Industrial Application(s) |

| 2-Phenyl-1,3-propanediol monocarbamate | Synthesized from 2-phenyl-1,3-propanediol via a one-pot procedure. acs.org | Pharmaceutical intermediate (Metabolite of Felbamate). acs.org |

| 1,2-Propanediol, monocarbamate, reaction products with methylated formaldehyde-melamine polymer | Formed through the reaction of the carbamate group with the melamine polymer. ontosight.ai | Coatings, Adhesives, Plastics, and Composites. ontosight.ai |

| 1,3-Propanediol mononitrate | Produced from the intermediate 1,3-propanediol monoacetate, which is synthesized via enzymatic hydrolysis. google.com | Agricultural feed additive (Methane reduction in ruminants). google.com |

Future Directions and Emerging Research Avenues in Propanediol, Monocarbamate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of carbamates often involves hazardous reagents like phosgene (B1210022). Modern research, however, is focused on developing greener, safer, and more sustainable methods for producing propanediol (B1597323) monocarbamate.

A significant area of development is the use of carbon dioxide (CO2) as a C1 source. This approach is environmentally attractive as it utilizes a greenhouse gas. tandfonline.com Halogen-free methods are being developed to synthesize carbamates from CO2, amines, and alcohols under mild conditions. rsc.org Basic catalysts have shown promise in converting aliphatic amines and alcohols to carbamates with good yields. Another atom-economical and practical method involves the reaction of ureas with organic carbonates, catalyzed by substances like La2O3/SiO2, which can proceed without additional solvents. tandfonline.comtandfonline.com

Enzymatic synthesis is also a burgeoning field. The use of enzymes, such as lipases and esterases, offers high selectivity and mild reaction conditions. google.com For instance, immobilized lipases like Candida antarctica B have been used for the synthesis of propanediol esters, and similar principles can be applied to carbamate (B1207046) synthesis. nih.gov The biosynthesis of 1,3-propanediol (B51772) itself from renewable resources like glycerol (B35011) and glucose is well-established, providing a sustainable starting material for propanediol monocarbamate production. nih.govresearchgate.net These biological routes are considered more environmentally friendly compared to chemical syntheses that may produce harmful byproducts. nih.gov

The development of novel catalysts is also a key focus. Superbase-derived protic ionic liquids have been used to directly synthesize carbamates from amines, CO2, and silicate (B1173343) esters, offering a metal- and halogen-free methodology. rsc.org

Advanced Spectroscopic and Chromatographic Characterization Techniques

The precise characterization of propanediol monocarbamate is crucial for understanding its properties and for quality control in its applications. Advanced analytical techniques are being employed to achieve this.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the determination of propanediol and its derivatives. oiv.intresearchgate.net This technique allows for the selective determination of these compounds in complex mixtures. researchgate.net For instance, a method for determining 3-chloro-1,2-propanediol (B139630) in food matrices using GC-MS with a deuterated internal standard has been collaboratively studied and validated. nih.govresearchgate.net

Liquid chromatography (LC) is another important technique. Normal phase gradient LC can be used to resolve mono- and di-acylated propanediol species. nih.gov High-performance liquid chromatography (HPLC) is also a standard method for the analysis of related compounds.

Advanced spectroscopic methods are also being utilized. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for elucidating the chemical structure of carbamate derivatives. acs.org The study of carbamate rotamers (syn and anti conformations) through experimental and theoretical methods, often employing NMR, is key to understanding their conformational behavior and interaction with biological targets. nih.gov

Exploration of Undiscovered Industrial Applications

While propanediol monocarbamate is already used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethanes, researchers are actively exploring new and specialized applications. ontosight.ai

One promising area is in advanced materials. The carbamate group can act as a monomer or cross-linking agent in the development of novel polymers and resins. ontosight.ai For example, 2-methyl-1,3-propanediol (B1210203) (MPO), a related diol, is used to enhance the properties of polyester (B1180765) resins and as a chain extender in polyurethanes for coatings, adhesives, and sealants. nih.govgantrade.com The unique properties of propanediol monocarbamate could be leveraged in a similar fashion to create materials with tailored characteristics.

In the pharmaceutical and life sciences sectors, the carbamate moiety is a key structural element in many drugs and prodrugs due to its chemical stability and ability to permeate cell membranes. nih.govacs.org There is growing interest in using carbamate-based compounds for targeted drug delivery systems, where controlled hydrolysis can release a drug at a specific site. wosjournals.com Furthermore, research into carbamate derivatives as potential antiviral agents and for the treatment of neurological disorders is expanding. wosjournals.comresearchgate.net The design of novel carbamate-based fatty acid amide hydrolase (FAAH) inhibitors for potential therapeutic use is an active area of research. nih.gov

The unique properties of propanediol, such as its use as a solvent, humectant, and emollient in cosmetics, also suggest potential for its carbamate derivatives in personal care products. specialchem.com

Computational Design and Optimization of Propanediol Carbamate Systems

Computational chemistry is playing an increasingly vital role in accelerating the discovery and optimization of propanediol carbamate systems. Techniques such as molecular modeling, 3D-Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations are being employed to predict the properties and behavior of these molecules. rsc.orgmdpi.com

These computational tools allow for the in silico design of novel carbamate derivatives with specific desired properties. rsc.org For example, computational studies can investigate the interaction of carbamate-based molecules with biological targets, such as enzymes, which is crucial for drug design. nih.govnih.gov Molecular dynamics simulations can provide insights into the stability of ligand-receptor complexes. nih.gov

In materials science, computational modeling can help in understanding the structure-property relationships of polymers derived from propanediol monocarbamate. This can guide the design of new polymers with enhanced thermal stability, mechanical strength, or other desired characteristics. The study of the conformational landscape of carbamates is essential for designing functional sequence-defined polymers. acs.org

Computational studies have also been used to investigate the reaction pathways for the synthesis of carbamates, helping to optimize reaction conditions and catalyst selection. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structure of propanediol monocarbamate?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with UV detection for purity analysis. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to identify carbamate and hydroxyl groups. For quantification, reference standards should be calibrated against known concentrations, as demonstrated in pharmacopeial assays for structurally similar compounds (e.g., propylene glycol monocrylate) .

Q. How can researchers design a stability study for propanediol monocarbamate under varying pH and temperature conditions?

- Methodology : Employ accelerated stability testing by exposing the compound to controlled environments (e.g., pH 3–9 buffers, 25–60°C) over defined time intervals. Monitor degradation via HPLC and track byproducts using tandem mass spectrometry (LC-MS/MS). Include kinetic modeling (e.g., Arrhenius equation) to predict shelf life, as outlined in fatty acid ester stability protocols .

Q. What synthetic routes are feasible for propanediol monocarbamate, and how are yields optimized?

- Methodology : Carbamate formation typically involves reacting 1,2- or 1,3-propanediol with a carbamoyl chloride derivative in anhydrous conditions. Optimize reaction time, temperature, and stoichiometry using fractional factorial design (e.g., 2⁴ experiments) to identify critical parameters. Replicate center points to assess experimental error, as applied in microbial propanediol production studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic efficiency data for propanediol monocarbamate in enzymatic assays?

- Methodology : Perform kinetic parameter validation using Michaelis-Menten curves under standardized substrate concentrations. Cross-validate results with independent techniques (e.g., isothermal titration calorimetry). For discrepancies, conduct ANOVA and Pareto chart analysis to isolate variables (e.g., enzyme batch variability, buffer ionic strength), as demonstrated in propanediol dehydratase studies .

Q. What experimental design strategies are effective for optimizing propanediol monocarbamate biosynthesis in engineered microbial strains?

- Methodology : Use dual-substrate cultivation (e.g., glycerol and glucose) to balance microbial growth and product yield. Apply response surface methodology (RSM) to model interactions between carbon sources, pH, and dissolved oxygen. Validate with 5–7 replicates per condition to ensure statistical power, as shown in Klebsiella pneumoniae fermentation studies .

Q. How can metabolic pathway engineering enhance the enzymatic conversion of propanediol monocarbamate in Salmonella or Klebsiella strains?

- Methodology : Clone and express the pdu operon (propanediol utilization genes) in target strains, ensuring co-expression of cobalamin biosynthesis genes for coenzyme B₁₂ dependency. Use CRISPR-Cas9 to knock out competing pathways (e.g., lactate dehydrogenase). Monitor pathway flux via ¹³C metabolic flux analysis, referencing horizontal gene transfer studies in S. typhimurium .

Q. What bioinformatics tools are suitable for predicting propanediol monocarbamate interactions with dehydrogenases or hydrolases?